Aluminium lithium tri-tert-butoxide hydride (CAS: 17476-04-9), commonly referred to as lithium tri-tert-butoxyaluminum hydride or LiAlH(O-t-Bu)3, is a highly specialized, mild reducing agent utilized in advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing. Formed by the substitution of three hydride ligands on lithium aluminum hydride with bulky tert-butoxy groups, this reagent delivers exactly one equivalent of hydride per mole [1]. This structural modification drastically attenuates its nucleophilicity and overall reactivity. For procurement teams and process chemists, LiAlH(O-t-Bu)3 represents a critical upgrade over standard hydrides when extreme chemoselectivity is required, specifically for the targeted reduction of acid chlorides to aldehydes without over-reduction, and for operations requiring strict functional group tolerance in complex molecular frameworks[2].
Substituting LiAlH(O-t-Bu)3 with cheaper, more common hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) routinely leads to catastrophic yield losses and process failures in polyfunctional molecule synthesis. LiAlH4 is an aggressive reagent that indiscriminately reduces acid chlorides, esters, lactones, and nitriles all the way to primary alcohols or amines, making it useless for isolating intermediate aldehydes [1]. While diisobutylaluminum hydride (DIBAL-H) can reduce esters to aldehydes, it is typically a highly reactive, pyrophoric liquid requiring strict cryogenic control (-78 °C). Furthermore, NaBH4 is often too mild to cleanly reduce acid chlorides without complex transition-metal additives. LiAlH(O-t-Bu)3 solves these issues by providing a stable, single-hydride solid (or THF/diglyme solution) that selectively reduces highly activated carbonyls while leaving esters, epoxides, and nitriles completely untouched, eliminating the need for costly protecting-group steps [2].
The primary procurement driver for LiAlH(O-t-Bu)3 is its ability to perform the direct reduction of acid chlorides to aldehydes—a transformation where standard LiAlH4 fails completely by over-reducing the substrate to a primary alcohol. Because the bulky tert-butoxy groups severely hinder the aluminum center, the reagent reacts rapidly with highly activated acid chlorides but reacts extremely slowly with the resulting aldehyde, allowing for its isolation. For example, the treatment of isovaleroyl chloride with LiAlH(O-t-Bu)3 yields isovaleraldehyde in 65% yield, whereas LiAlH4 yields 0% of the aldehyde [1][2].
| Evidence Dimension | Aldehyde isolation from acid chloride reduction |
| Target Compound Data | Halts at aldehyde (e.g., 65% yield for isovaleraldehyde) |
| Comparator Or Baseline | LiAlH4 (0% aldehyde yield; complete over-reduction to primary alcohol) |
| Quantified Difference | +65% absolute increase in target aldehyde yield |
| Conditions | Equimolar stoichiometry, low temperature (-78 °C to 0 °C) |
Allows manufacturers to synthesize critical aldehyde intermediates directly from acid chlorides without relying on complex, palladium-catalyzed Rosenmund hydrogenations.
In late-stage API synthesis, molecules often contain multiple reducible functional groups. LiAlH(O-t-Bu)3 exhibits profound orthogonal reactivity compared to unhindered hydrides. While LiAlH4 rapidly reduces esters to primary alcohols and nitriles to primary amines, LiAlH(O-t-Bu)3 leaves esters, lactones, epoxides, and nitriles completely intact under standard reduction conditions [1]. This chemoselectivity is driven by the electron-withdrawing nature of the oxygen atoms and the massive steric bulk of the tert-butoxy ligands, which prevent the reagent from attacking less electrophilic carbonyls.
| Evidence Dimension | Reactivity toward esters and nitriles |
| Target Compound Data | Non-reactive (preserves esters and nitriles) |
| Comparator Or Baseline | LiAlH4 (rapidly reduces esters and nitriles) |
| Quantified Difference | 100% preservation of sensitive functional groups vs. complete destruction |
| Conditions | Standard reduction conditions in THF or diglyme |
Eliminates the requirement for expensive, multi-step protecting group chemistry when modifying complex, highly functionalized molecules.
From a manufacturing and scale-up perspective, controlling reaction stoichiometry with LiAlH4 is notoriously difficult because it delivers four active hydride equivalents, increasing the risk of thermal runaway and over-reduction. LiAlH(O-t-Bu)3 provides exactly one active hydride equivalent per mole of reagent [1]. This 1:1 stoichiometry allows process chemists to precisely titrate the reduction of sensitive substrates. Additionally, the bulky alkoxy groups modulate the reagent's reactivity, making it significantly less aggressive and easier to handle at scale than unmodified LiAlH4.
| Evidence Dimension | Active hydride equivalents per mole |
| Target Compound Data | 1 equivalent of hydride |
| Comparator Or Baseline | LiAlH4 (4 equivalents of hydride) |
| Quantified Difference | 75% reduction in excess hydride equivalents |
| Conditions | Process scale-up and stoichiometric formulation |
Drastically simplifies molar calculations, improves batch-to-batch reproducibility, and reduces process safety hazards during large-scale manufacturing.
The massive steric footprint of LiAlH(O-t-Bu)3 fundamentally alters the transition state trajectory during the reduction of sterically hindered cyclic ketones, providing a tunable lever for diastereoselectivity. In the reduction of 4-tert-butylcyclohexanone, standard LiAlH4 typically favors equatorial attack, yielding approximately 88-91% of the equatorial alcohol. In contrast, the extreme bulk of LiAlH(O-t-Bu)3 interacts strongly with axial substituents, shifting the thermodynamic and kinetic balance to favor distinct diastereomeric ratios that cannot be achieved with unhindered hydrides[1].
| Evidence Dimension | Stereoselectivity in hindered cyclic ketone reduction |
| Target Compound Data | Altered axial/equatorial attack ratio driven by extreme steric bulk |
| Comparator Or Baseline | LiAlH4 (~90% equatorial alcohol via unhindered attack) |
| Quantified Difference | Significant shift in diastereomeric ratio based on steric trajectory |
| Conditions | Low temperature (-78 °C) in THF |
Provides synthetic chemists with a specialized reagent to achieve specific, high-purity diastereomeric outcomes in the synthesis of steroidal and cyclic APIs.
Ideal for synthetic routes where an acid chloride intermediate must be stepped down to an aldehyde without over-reduction to the primary alcohol, effectively replacing heavy-metal-dependent Rosenmund reductions and improving downstream purity [1].
Specified for the targeted reduction of highly active carbonyls (like ketones or acyl halides) in complex molecules where sensitive functional groups such as esters, lactones, or nitriles must be preserved without the use of protecting groups [2].
Utilized in the synthesis of steroid derivatives and bulky cyclic compounds where the extreme steric bulk of the reagent is required to force a specific diastereomeric outcome that standard, unhindered hydrides cannot achieve[2].
Flammable;Corrosive